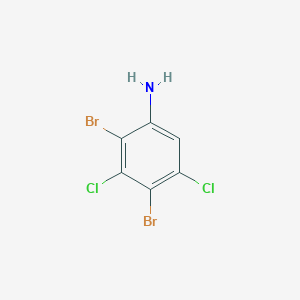
4-Bromo-2,3-dichlorophenyl isothiocyanate
Overview
Description
4-Bromo-2,3-dichlorophenyl isothiocyanate is a biochemical used for proteomics research . It has a molecular formula of C7H2BrCl2NS and a molecular weight of 282.97 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dichlorophenyl isothiocyanate consists of a phenyl ring with bromo, chloro, and isothiocyanate functional groups . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Synthesis and Spectroscopic Properties : A study conducted by Limban, Marutescu, and Chifiriuc (2011) focused on synthesizing acylthioureas with variants including 2,3-dichlorophenyl, and analyzing their spectroscopic properties. They also tested these compounds for their interactions with bacterial cells, highlighting their potential in antimicrobial applications (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Structure Analysis : In another study, Levi and Doedens (1980) conducted a detailed analysis of the chemical structure of similar compounds, which helps in understanding the chemical properties and potential applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate (Levi & Doedens, 1980).
Synthesis Methods : Chou and Tsai (1991) discussed the synthesis of related compounds, which could provide insights into the synthesis methods for 4-Bromo-2,3-dichlorophenyl isothiocyanate and its derivatives (Chou & Tsai, 1991).
Optical Properties : A study by Sotgiu et al. (2003) explored the synthesis, structure, and optical properties of similar compounds, which could be relevant for the applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate in materials science (Sotgiu et al., 2003).
Application in Organic Synthesis : Lygin and Meijere (2009) reported on the synthesis of benzimidazoles using related compounds, suggesting potential applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate in organic synthesis (Lygin & Meijere, 2009).
Stereochemistry in Chemical Reactions : Research by Sugita et al. (1979) on the stereochemistry of elimination reactions involving similar compounds can provide insights into the reactivity and potential applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate in stereochemistry (Sugita et al., 1979).
properties
IUPAC Name |
1-bromo-2,3-dichloro-4-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGAXNJGLJECIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dichlorophenyl isothiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)

![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)

![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)





